2-Amino-5-fluoro-3-methylbenzoic acid NMR spectral data
2-Amino-5-fluoro-3-methylbenzoic acid NMR spectral data
An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Amino-5-fluoro-3-methylbenzoic Acid
Authored by a Senior Application Scientist
Introduction: The Structural Imperative for 2-Amino-5-fluoro-3-methylbenzoic Acid
2-Amino-5-fluoro-3-methylbenzoic acid is a substituted anthranilic acid derivative. This class of molecules serves as a critical scaffold in medicinal chemistry and materials science, acting as precursors for the synthesis of pharmaceuticals and other high-value organic compounds.[1] Given the nuanced effects of substituent positioning on the benzene ring on overall molecular properties and reactivity, unambiguous structural confirmation is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for the structural elucidation of such organic molecules in solution. It provides precise information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F), their connectivity, and their spatial relationships. This guide provides a detailed analysis of the expected NMR spectral data for 2-Amino-5-fluoro-3-methylbenzoic acid, grounded in established NMR principles and data from analogous structures. We will explore the anticipated features of its ¹H, ¹³C, and ¹⁹F NMR spectra and present a robust protocol for data acquisition and analysis.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following numbering scheme will be used throughout this guide.
Caption: IUPAC Numbering for 2-Amino-5-fluoro-3-methylbenzoic acid.
¹H NMR Spectral Analysis: A Predictive Approach
The ¹H NMR spectrum is anticipated to display distinct signals for the two aromatic protons, the methyl group, the amine, and the carboxylic acid. The analysis below is based on established substituent effects on aromatic systems.[2][3]
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Aromatic Protons (H4 and H6):
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H6: This proton is situated ortho to the fluorine atom and meta to the electron-donating amino group. It is expected to appear as a doublet of doublets due to coupling with both the fluorine atom (ortho ³J-HF coupling, typically 6-10 Hz) and the H4 proton (meta ⁴J-HH coupling, typically 2-3 Hz). Its chemical shift will be influenced by the deshielding effect of the adjacent fluorine.
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H4: This proton is meta to the fluorine atom and ortho to the electron-donating amino group. It will also appear as a doublet of doublets, coupling to the fluorine atom (meta ⁴J-HF coupling, typically 4-8 Hz) and the H6 proton (meta ⁴J-HH coupling). The shielding influence of the ortho amino group will likely shift this proton upfield relative to H6.
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Methyl Protons (-CH₃):
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The methyl group at the C3 position is flanked by the amino and a proton. It is expected to appear as a sharp singlet in the upfield region of the spectrum (typically ~2.1-2.3 ppm), as seen in analogous structures like 2-Amino-5-chloro-3-methylbenzoic acid.[4]
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Amine Protons (-NH₂):
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The two protons of the amino group will likely appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates. In a non-protic solvent like DMSO-d₆, this signal is often observed in the 4-6 ppm range.
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Carboxylic Acid Proton (-COOH):
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This is the most deshielded proton, appearing as a very broad singlet far downfield, typically in the range of 10-14 ppm.[2] Its broadness is due to rapid chemical exchange and hydrogen bonding. This signal can be confirmed by a D₂O exchange experiment, where the peak disappears upon adding a drop of D₂O to the NMR tube.
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Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -COOH | 10.0 - 14.0 | br s | N/A |
| H6 | 7.3 - 7.6 | dd | ³J-HF ≈ 8-10 Hz, ⁴J-HH ≈ 2-3 Hz |
| H4 | 6.8 - 7.1 | dd | ⁴J-HF ≈ 5-7 Hz, ⁴J-HH ≈ 2-3 Hz |
| -NH₂ | 4.0 - 6.0 | br s | N/A |
| -CH₃ | 2.1 - 2.3 | s | N/A |
Note: Predictions are based on DMSO-d₆ as the solvent. Chemical shifts are estimates and can vary based on experimental conditions.
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The fluorine atom will induce splitting in the signals of nearby carbons (C-F coupling).
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Carbonyl Carbon (C=O): This carbon will be the most downfield signal, typically appearing between 165-175 ppm.[5][6]
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Aromatic Carbons:
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C5 (C-F): The carbon directly attached to the fluorine atom will exhibit the most prominent feature: a large one-bond C-F coupling constant (¹J-CF) of approximately 240-260 Hz, causing the signal to appear as a doublet. Its chemical shift will be significantly downfield due to the electronegativity of fluorine.
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C2 (C-NH₂) and C3 (C-CH₃): These carbons are influenced by electron-donating groups and will be shielded relative to other aromatic carbons.
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C1 (C-COOH): The carbon bearing the carboxylic acid group will be deshielded.
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C4 and C6: These carbons will also show smaller C-F couplings (ortho ²J-CF for C4 and C6, ~20-25 Hz; meta ³J-CF for C1 and C3, ~5-10 Hz), which can aid in their assignment.[6]
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Methyl Carbon (-CH₃): This aliphatic carbon will be the most upfield signal, typically found around 15-20 ppm.
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F Coupling) | Predicted Coupling Constant (J-CF, Hz) |
| -C OOH | 167 - 172 | s (or small d) | (³J-CF ≈ 2-5 Hz) |
| C5 | 155 - 160 | d | ¹J-CF ≈ 240-250 Hz |
| C2 | 145 - 150 | s (or small d) | (⁴J-CF ≈ 1-3 Hz) |
| C4 | 118 - 122 | d | ²J-CF ≈ 20-25 Hz |
| C6 | 115 - 120 | d | ²J-CF ≈ 20-25 Hz |
| C1 | 112 - 117 | d | ³J-CF ≈ 5-10 Hz |
| C3 | 120 - 125 | d | ³J-CF ≈ 5-10 Hz |
| -C H₃ | 15 - 20 | s (or small q) | (⁴J-CF ≈ 1-3 Hz) |
The Role of ¹⁹F NMR Spectroscopy
A key advantage in analyzing fluorinated compounds is the ability to use ¹⁹F NMR.[7] Fluorine (¹⁹F) has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR nucleus.[8][9] A proton-decoupled ¹⁹F NMR spectrum of this compound would show a single signal. If the spectrum is acquired without proton decoupling, this signal would be split into a complex multiplet due to couplings with H6 (ortho, ~8-10 Hz) and H4 (meta, ~5-7 Hz). This provides a direct and powerful confirmation of the assignments made in the ¹H NMR spectrum.
Experimental Protocol: A Self-Validating Methodology
This section outlines a standard operating procedure for acquiring high-quality NMR data for 2-Amino-5-fluoro-3-methylbenzoic acid. The causality behind each step is explained to ensure a robust and reproducible workflow.
1. Sample Preparation:
- Rationale: Proper sample preparation is critical to obtaining sharp, well-resolved spectra. The choice of solvent is paramount.
- Procedure:
- Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.
- Add ~0.6 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves both the carboxylic acid and amine functionalities and its residual solvent peak does not overlap with analyte signals.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing (δ = 0.00 ppm).
- Cap the tube and gently vortex or invert to ensure complete dissolution. A brief sonication may aid dissolution if necessary.
2. Instrument Setup and Calibration (Shim & Lock):
- Rationale: A homogeneous magnetic field (shimming) is essential for high resolution. The deuterium signal from the solvent is used to "lock" the field, correcting for drift during the experiment.
- Procedure:
- Insert the sample into the NMR spectrometer.
- Load a standard shimming protocol for your instrument and probe.
- Initiate the lock procedure on the deuterium frequency of DMSO-d₆.
- Perform automated or manual shimming to maximize the lock level and minimize peak width, ensuring a symmetric lineshape.
- Tune and match the probe for the ¹H, ¹³C, and ¹⁹F nuclei to ensure maximum signal-to-noise.
3. Data Acquisition:
- Rationale: Optimized acquisition parameters are crucial for obtaining a spectrum with good signal-to-noise and resolution in a reasonable amount of time.
- ¹H NMR:
- Set the spectral width to cover the expected range (~ -2 to 16 ppm).
- Use a 30° or 45° pulse angle to allow for a shorter relaxation delay (d1) of 1-2 seconds.
- Set the number of scans (e.g., 16 or 32) to achieve adequate signal-to-noise.
- ¹³C NMR:
- Use a standard proton-decoupled pulse program (e.g., zgpg30).
- Set the spectral width to cover ~0 to 200 ppm.
- A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
- Use a relaxation delay of 2 seconds.
- ¹⁹F NMR:
- Set the spectral width appropriate for aromatic fluorine compounds.
- Acquire both proton-decoupled and proton-coupled spectra to observe H-F coupling constants.
- ¹⁹F is highly sensitive, so only a few scans (e.g., 8 or 16) are typically needed.
Data Processing and Interpretation Workflow
The path from raw experimental data to a confirmed structure follows a logical sequence. This workflow ensures that all available information is used for a comprehensive and accurate analysis.
Caption: Standard workflow for NMR data processing and structural elucidation.
Conclusion
The NMR spectra of 2-Amino-5-fluoro-3-methylbenzoic acid contain a wealth of structural information. A thorough analysis of the ¹H, ¹³C, and ¹⁹F spectra allows for the unambiguous assignment of every atom in the molecule. Key identifying features include the characteristic splitting patterns of the aromatic protons due to H-H and H-F coupling, the large ¹J-CF coupling constant for the carbon atom bonded to fluorine, and the distinct chemical shifts of the methyl, amine, and carboxylic acid groups. By following a rigorous experimental and analytical workflow, researchers can confidently verify the identity and purity of this important chemical building block.
References
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